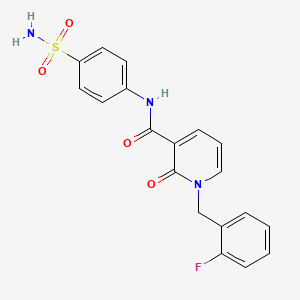

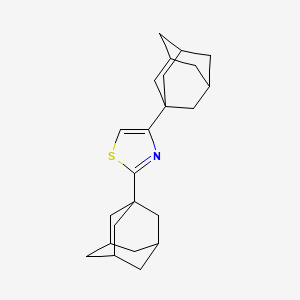

![molecular formula C22H20N2O3S B3019497 4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899965-55-0](/img/structure/B3019497.png)

4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

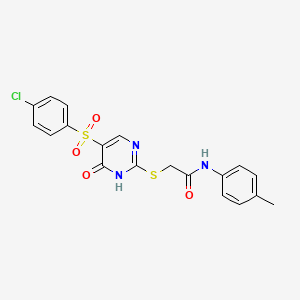

The compound "4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" belongs to the class of 1,2,4-benzothiadiazine dioxides, which are heterocyclic compounds featuring a benzene ring fused with a thiadiazine ring and two sulfonyl groups. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry and industry.

Synthesis Analysis

The synthesis of benzothiadiazine dioxides can be achieved through various methods. One approach involves the ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides, which can be synthesized from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . Another method includes the solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which is advantageous for drug discovery due to the high purity of the compounds and the ability to introduce diversity at four points in the molecule . Additionally, parallel solution-phase synthesis has been used to create derivatives of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one using 1,5-difluoro-2,4-dinitrobenzene as a starting material .

Molecular Structure Analysis

The molecular structure of benzothiadiazine dioxides has been characterized by crystallographic studies. These compounds typically exist as 4H tautomers with a puckered heterocyclic ring. The crystal structures reveal various interactions, such as hydrogen bonding and quadrupolar interactions, which can influence the compound's properties and reactivity .

Chemical Reactions Analysis

Benzothiadiazine dioxides can undergo a range of chemical reactions, including ring contractions, eliminations, and cyclizations. The reactivity of these compounds can be influenced by the substituents on the benzene and thiadiazine rings, as well as by the presence of the sulfonyl groups. The elimination reactions can be studied using DFT methods to understand the energetics and mechanisms involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine dioxides are influenced by their molecular structure. The presence of sulfonyl groups contributes to their polarity and potential solubility in various solvents. These compounds' crystal structures, which include hydrogen bonding and other non-covalent interactions, can affect their melting points, solubility, and stability. The diverse substituents that can be introduced at different points in the molecule allow for a wide range of physical and chemical properties, making them suitable for various applications .

properties

IUPAC Name |

2-(4-methylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-16-10-12-19(13-11-16)24-22(25)23(15-18-7-5-6-17(2)14-18)20-8-3-4-9-21(20)28(24,26)27/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPJGFYPYGDOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019418.png)

![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)